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molecular formula C10H21O2- B8403871 Paramenthane hydroperoxide

Paramenthane hydroperoxide

Cat. No. B8403871
M. Wt: 173.27 g/mol
InChI Key: QUPCNWFFTANZPX-UHFFFAOYSA-M
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Patent
US04340660

Procedure details

65 g styrene, 35 g butyl acrylate, 0.6 g divinylbenzene, 4.5 g disproportionated sodium rosinate, 0.2 g sodium alkylaryl sulfonate, and 200 g water deionized by ion exchange resins are mixed and placed in a polymerization vessel. To the resulting mixture are added 0.1 g p-menthane hydroperoxide, 0.05 g ferrous sulfate, 0.15 g sodium formaldehyde sulfoxylate, 0.07 g sodium salt of EDTA, 0.3 g t-dodecylmercaptan, and 0.5 g sodium phosphate followed by emulsion polymerization at 5° C. for 15 hours to give a styrene-butyl acrylate-divinylbenzene copolymer. Gel content of the resulting crosslinked polymer is 81%.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sodium alkylaryl sulfonate
Quantity
0.2 g
Type
reactant
Reaction Step Six
Quantity
0.1 g
Type
reactant
Reaction Step Seven
[Compound]
Name
ferrous sulfate
Quantity
0.05 g
Type
reactant
Reaction Step Seven
Quantity
0.15 g
Type
reactant
Reaction Step Seven
Quantity
0.07 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.3 g
Type
reactant
Reaction Step Seven
Quantity
0.5 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13]CCCC)(=[O:12])[CH:10]=[CH2:11].[CH:18](C1C=CC=CC=1C=C)=[CH2:19].[Na].[O-]O.C1(C)CCC(C(C)C)CC1.S([O-])[O-].C=O.[Na+].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.CC(C(C(C(S)(C)C)(C)C)(C)C)C.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:6][CH2:7][CH2:8][CH3:3])(=[O:12])[CH:10]=[CH2:11].[CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:18]=[CH2:19])=[CH2:1] |f:4.5,6.7.8.9,12.13.14.15,17.18.19,^1:27|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Six
Name
sodium alkylaryl sulfonate
Quantity
0.2 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0.1 g
Type
reactant
Smiles
[O-]O.C1(CCC(CC1)C(C)C)C
Name
ferrous sulfate
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
0.15 g
Type
reactant
Smiles
S([O-])[O-].C=O.[Na+].[Na+]
Name
Quantity
0.07 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0.3 g
Type
reactant
Smiles
CC(C)C(C)(C)C(C)(C)C(C)(C)S
Name
Quantity
0.5 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed
CUSTOM
Type
CUSTOM
Details
placed in a polymerization vessel
CUSTOM
Type
CUSTOM
Details
followed by emulsion polymerization at 5° C. for 15 hours
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(=C)C1=C(C=CC=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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